2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Description
2-(4-Chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a structurally complex acetamide derivative featuring a 4-chlorophenyl group, a 4-fluorophenyl moiety, and a 4-methylpiperazine substituent. Acetamides with aryl and piperazinyl groups are widely studied as intermediates for heterocyclic compounds and bioactive agents, including anticancer and antimicrobial therapeutics .
The compound’s design leverages halogenated aromatic systems (chlorophenyl and fluorophenyl) for enhanced lipophilicity and receptor binding, while the 4-methylpiperazine moiety may improve solubility and pharmacokinetic properties. Such structural features are common in central nervous system (CNS) and oncology-targeted molecules due to their ability to modulate neurotransmitter receptors or enzyme activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O/c1-25-10-12-26(13-11-25)20(17-4-8-19(23)9-5-17)15-24-21(27)14-16-2-6-18(22)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPYRPIPLVPFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting 4-chlorophenylacetic acid with an appropriate amine under dehydrating conditions.
Introduction of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate with 4-fluorophenyl group under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Both aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitutions might use reagents like sodium hydroxide or ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic applications, possibly as a drug candidate.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications : 4-Methylpiperazine derivatives (e.g., 5j ) exhibit higher yields (71%) compared to bulkier piperazine substituents, suggesting synthetic accessibility.
- Functional Group Impact: Sulfonyl ( ) and phenoxy ( ) groups introduce polarity, balancing lipophilicity for optimized pharmacokinetics.
Anticancer Potential
Linomide derivatives with chlorophenyl and fluorophenyl acetamide groups (e.g., 1b and 1c in ) demonstrated promising binding affinities in molecular docking studies against cancer targets like Bcl-2 and EGFR . The 4-chlorophenyl group in 1b showed stronger hydrophobic interactions than the 4-fluorophenyl analog (1c), highlighting halogen size as a critical factor .
Antimicrobial Activity
Thiazolidinone-acetamide hybrids () exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The 4-chloro-3-methylphenoxy moiety in compound 4a-e contributed to enhanced membrane penetration, with MIC values ranging from 8–32 µg/mL .
CNS Activity
Piperazinyl-acetamide derivatives (e.g., ) are reported to modulate serotonin and dopamine receptors.
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity (LogP) :
- Metabolic Stability :
- Methylpiperazine derivatives (e.g., 5j ) resist oxidative metabolism better than unsubstituted piperazines, as evidenced by cytochrome P450 inhibition assays .
Biological Activity
The compound 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group, a fluorophenyl group, and a piperazine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro assays. Key findings include:
Antimicrobial Activity
In studies assessing antimicrobial properties, compounds related to this structure were tested against several bacterial strains using the tube dilution method. The results indicated significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole.
- Active Compounds : Certain derivatives exhibited strong antimicrobial effects, suggesting that modifications to the piperazine and phenyl groups can enhance activity.
Anticancer Activity
The anticancer potential was assessed using the MTT assay on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that:
- Compound Efficacy : The compound demonstrated good cytotoxicity against MCF-7 cells with an IC50 value indicating effective growth inhibition.
- Mechanism of Action : Analysis revealed that treatment with the compound induced cell cycle arrest at the S and G2/M phases, leading to apoptosis through the intrinsic pathway. This was supported by increased levels of pro-apoptotic markers such as Bax and caspase 9.
Case Studies
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Study on Antimicrobial Properties :
- A series of related compounds were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
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Study on Anticancer Effects :
- A comparative study was conducted where the compound was tested against established anticancer agents like 5-fluorouracil.
- The findings indicated that while the compound was less potent than 5-fluorouracil, it still exhibited promising anticancer properties, warranting further investigation into its mechanism and potential as a lead compound.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
